(±)11-HEDE
Overview
Description
(±)11-HEDE is a unique fatty acid derivative characterized by its specific double bond configuration and hydroxyl group. This compound is part of the broader class of eicosanoids, which are signaling molecules derived from twenty-carbon fatty acids. Eicosanoids play crucial roles in various physiological processes, including inflammation, immunity, and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)11-HEDE typically involves multi-step organic reactions. One common approach is the hydroxylation of a precursor eicosadienoic acid. This can be achieved using specific catalysts and reagents under controlled conditions to ensure the correct stereochemistry of the double bonds and the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method is advantageous due to its scalability and the ability to produce high-purity products.
Chemical Reactions Analysis
Types of Reactions
(±)11-HEDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve reagents like thionyl chloride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 11-ketoicosa-12,14-dienoic acid, while reduction of the double bonds can produce 11-hydroxyicosanoic acid.
Scientific Research Applications
(±)11-HEDE has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of hydroxylated fatty acids and their derivatives.
Biology: Researchers investigate its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: The compound is studied for its potential anti-inflammatory and anti-cancer properties, given its structural similarity to other bioactive eicosanoids.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (±)11-HEDE involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The hydroxyl group and double bonds play crucial roles in its binding affinity and activity. The compound can modulate the activity of enzymes like cyclooxygenases and lipoxygenases, which are involved in the biosynthesis of other eicosanoids.
Comparison with Similar Compounds
Similar Compounds
11-hydroxy-12E,14Z-eicosadienoic acid: Similar in structure but with different stereochemistry.
11-ketoicosa-12,14-dienoic acid: An oxidized derivative.
11-hydroxyicosanoic acid: A reduced form with single bonds instead of double bonds.
Uniqueness
(±)11-HEDE is unique due to its specific double bond configuration and hydroxyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMIRVFIVOGVIC-YTLDOUCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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